molecular formula C10H5F3OS B14276008 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one CAS No. 156909-12-5

2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one

Cat. No.: B14276008
CAS No.: 156909-12-5
M. Wt: 230.21 g/mol
InChI Key: QPIMCPAISITSCX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of trifluoromethylated benzothiopyrans. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzothiopyran ring system. The trifluoromethyl group is known for its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules, making it a valuable functional group in pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiopyran derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity . The compound may inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects.

Comparison with Similar Compounds

2-(Trifluoromethyl)-4H-1-benzothiopyran-4-one can be compared with other trifluoromethylated compounds such as:

The uniqueness of this compound lies in its benzothiopyran ring system, which imparts distinct chemical and biological properties compared to other trifluoromethylated compounds.

Properties

CAS No.

156909-12-5

Molecular Formula

C10H5F3OS

Molecular Weight

230.21 g/mol

IUPAC Name

2-(trifluoromethyl)thiochromen-4-one

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H

InChI Key

QPIMCPAISITSCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)C(F)(F)F

Origin of Product

United States

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